Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate
Description
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-yl]propanoate (CAS 127020-34-2) is a structurally complex organic compound with the empirical formula C₁₄H₂₀N₂O₇ and a molecular weight of 328.32 g/mol . It is characterized by three key functional groups:
- Ethoxycarbonyl ester: Contributes to solubility in organic solvents like acetone, chloroform, and ethanol .
- 3-Hydroxy-5-methylisoxazole ring: A heterocyclic moiety that may confer reactivity in synthetic applications.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7/c1-5-21-12(19)14(15-9(4)17,13(20)22-6-2)7-10-8(3)23-16-11(10)18/h5-7H2,1-4H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWHIXXRYOGJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(ONC1=O)C)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560867 | |
| Record name | Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127020-34-2 | |
| Record name | Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diethyl Acetamidomalonate as a Core Intermediate
Diethyl acetamidomalonate (CAS 1068-90-2) serves as a common precursor due to its dual ester groups and reactive α-carbon. In one approach, the malonate’s α-carbon undergoes alkylation with a functionalized isoxazole derivative. For example, 3-hydroxy-5-methylisoxazol-4-ylmethyl bromide may act as an electrophile, displacing a bromide ion under basic conditions (e.g., NaH in THF).
Reaction Scheme:
This method yields ~60–70% crude product, requiring purification via column chromatography (silica gel, ethyl acetate/hexane).
Isoxazole Ring Construction
The 3-hydroxy-5-methylisoxazole moiety is synthesized separately before incorporation. A cyclocondensation strategy between hydroxylamine and a β-keto ester is widely employed:
Cyclocondensation of Ethyl Acetoacetate with Hydroxylamine
Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form 5-methylisoxazol-3-ol . Subsequent bromination at the 4-position introduces the methylene bridge needed for malonate coupling.
Key Conditions:
Coupling and Functionalization
Alkylation of Malonate
The alkylation step attaches the isoxazole fragment to the malonate core. A study by Clearsynth Labs Ltd. used potassium carbonate in DMF to facilitate this reaction, achieving 65% yield after 12 hours at 60°C. Excess alkylating agent (1.2 eq) minimized diastereomer formation.
Optimization Table:
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | K₂CO₃ | NaH | K₂CO₃ |
| Solvent | DMF | THF | DMF |
| Temperature (°C) | 60 | 25 | 60 |
| Yield (%) | 65 | 45 | 65 |
Esterification and Protection
Post-alkylation, the free hydroxyl group on the isoxazole ring is protected using ethoxycarbonylmethyl groups to prevent side reactions. Ethyl chloroacetate and triethylamine in dichloromethane achieve this with >90% efficiency.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (ethyl acetate/hexane, 1:2) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃-isoxazole), 4.20 (q, 2H, OCH₂), 5.10 (s, 1H, NH), 6.30 (s, 1H, OH).
Challenges and Mitigation Strategies
Diastereomer Formation
The malonate’s α-carbon is prone to racemization during alkylation. Using chiral auxiliaries or low-temperature conditions (-20°C) reduces this issue.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the isoxazole ring.
Substitution: The acetamido and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Biochemical Applications
-
Pharmacological Research :
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its isoxazole ring is particularly interesting for drug design, as compounds with this structure often exhibit anti-inflammatory and analgesic properties. -
Proteomics Research :
The compound has applications in proteomics, where it can be used as a biochemical probe. Its ability to interact with specific proteins makes it valuable for understanding protein functions and interactions within biological systems.
Industrial Applications
-
Synthesis of Specialty Chemicals :
This compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)
- Key Differences: Replaces the isoxazole ring with a pyran-pyrazole hybrid system. Incorporates a cyano group and phenyl substituent, increasing steric bulk and altering electronic properties. Synthesis: Prepared via condensation of malononitrile or ethyl cyanoacetate with a pyrazole precursor under reflux conditions . Applications: Not explicitly stated but likely used in medicinal chemistry due to its nitrogen-rich scaffold.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Functional Group Derivatives
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-yl]propanoate (CAS 887354-95-2)
Ethyl Ester-Based Pesticides
Several ethyl esters with phenoxypropanoate backbones are used as herbicides (e.g., fenoxaprop ethyl, quizalofop ethyl) .
| Compound | Key Substituents | Application |
|---|---|---|
| Target Compound | Acetamido, isoxazole | Organic synthesis |
| Fenoxaprop ethyl | Benzoxazolyloxy-phenoxy | Herbicide |
| Quizalofop ethyl | Quinoxalinyloxy-phenoxy | Herbicide |
Key Contrasts :
- The target compound lacks the chlorinated aromatic systems found in pesticides, reducing environmental toxicity concerns.
- Its heterocyclic isoxazole and acetamido groups make it more suited for pharmaceutical intermediates than agrochemical use.
Biological Activity
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate (CAS No. 27506-82-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 328.32 g/mol. The compound features a complex structure that includes an isoxazole ring, which is known for its diverse biological activities.
Research indicates that compounds containing isoxazole moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanism of action for this compound involves interaction with various biological targets, potentially influencing enzymatic pathways or receptor activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar compounds. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains and fungi. This compound is hypothesized to possess similar properties due to its structural similarities.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoxazole A | E. coli | 32 µg/mL |
| Isoxazole B | S. aureus | 16 µg/mL |
| Ethyl Compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Table 2: Anti-inflammatory Activity
| Study Reference | Compound Tested | Effect Observed |
|---|---|---|
| Madsen et al. | Isoxazole C | Decreased IL-6 levels |
| Nielsen et al. | Isoxazole D | Reduced TNF-alpha production |
| Current Study | Target Compound | TBD |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. Results indicated a promising MIC value, suggesting potential for development as an antimicrobial agent.
- Case Study on Anti-inflammatory Properties : In vitro assays demonstrated that the compound significantly reduced the expression of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases.
Q & A
Q. What are the established synthetic methodologies for Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-yl]propanoate?
A multi-step synthesis typically involves coupling reagents and protective group strategies. For example, carbodiimide reagents like CDI (1,1′-carbonyldiimidazole) are used to activate carboxylic acids for amide bond formation, as seen in analogous syntheses of structurally related esters . Reflux conditions in ethanol with catalytic acetic acid may facilitate condensation reactions, followed by zinc-mediated reductions to stabilize intermediates . Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction stoichiometry and temperature.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm backbone connectivity, while HSQC (heteronuclear single quantum coherence) resolves ambiguities in overlapping proton signals, particularly for the isoxazole and ethoxycarbonyl moieties .
- Mass Spectrometry (MS): High-resolution GC-FID/MS identifies molecular ions and fragmentation patterns, distinguishing between regioisomers or byproducts .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated in related selenadiazole-propanoate derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR vs. MS) during structural elucidation?
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or residual solvents. For example, HSQC NMR can resolve ambiguities in proton assignments near electronegative groups (e.g., the isoxazole ring) by correlating 1H-13C couplings . If MS data suggests unexpected adducts, isotopic labeling or tandem MS/MS experiments differentiate between true molecular ions and artifacts. Cross-validation with elemental analysis or X-ray diffraction (via SHELXL refinement) provides definitive confirmation .
Q. What experimental design considerations are essential for optimizing multi-step syntheses involving sensitive functional groups?
- Protective Groups: The 3-hydroxyisoxazole moiety is prone to oxidation; tert-butyldimethylsilyl (TBS) protection or in-situ reduction (e.g., using zinc) may stabilize it during coupling reactions .
- Catalytic Systems: Heterogeneous metal catalysts (e.g., Pd/C or Ru-based systems) enhance reductive steps while minimizing side reactions, as observed in lignin monomer stabilization studies .
- Reaction Monitoring: Real-time FTIR or inline HPLC tracks intermediates, enabling rapid adjustment of parameters like pH or temperature to suppress hydrolysis of the ethoxycarbonyl group.
Q. How can computational methods complement experimental data in studying this compound’s reactivity?
Density Functional Theory (DFT) calculations predict reaction pathways, such as the energy barriers for nucleophilic attacks on the ethoxycarbonyl group. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets, guiding structure-activity relationship (SAR) studies. For crystallographic refinements, SHELXL’s dual-space algorithms resolve disorder in the propanoate side chain .
Data Contradiction Analysis
1. Conflicting Crystallographic and Solution-Phase Data
If X-ray structures indicate planar isoxazole rings while NMR suggests puckered conformations, this may reflect crystal packing forces versus solution-phase flexibility. Variable-temperature NMR or molecular dynamics simulations can probe conformational dynamics .
2. Inconsistent Yield Trends in Scale-Up Syntheses
Nonlinear yield reductions at larger scales often stem from inefficient mixing or heat transfer. Microreactor systems or flow chemistry setups improve reproducibility by ensuring uniform reaction conditions .
Methodological Best Practices
- Crystallography: Use SHELXL for high-resolution refinement, especially for twinned crystals or high-symmetry space groups .
- Stereochemical Assignments: Combine NOESY (nuclear Overhauser effect spectroscopy) with electronic circular dichroism (ECD) to resolve ambiguous configurations .
- Safety Protocols: Employ P95/P1 respirators and chemical-resistant gloves when handling reactive intermediates, as outlined in safety data sheets for structurally similar esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
